molecular formula C23H22O7 B3536142 methyl 4-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate CAS No. 694497-78-4

methyl 4-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate

Cat. No.: B3536142
CAS No.: 694497-78-4
M. Wt: 410.4 g/mol
InChI Key: YZZXZCPEYWQJIZ-UHFFFAOYSA-N
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Description

Methyl 4-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate is a synthetic organic compound known for its distinctive chemical structure and potential applications across various fields of scientific research. Its complex molecular architecture incorporates chromone and benzoate moieties, making it an intriguing subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Esterification and Ether Formation: : The synthesis typically involves esterification and ether formation reactions. One starting material is a chromone derivative, 3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromene-7-ol, which undergoes esterification with 4-carboxybenzyl chloride to form the ester linkage. This process occurs under mild heating with a catalyst such as sulfuric acid to facilitate the reaction.

  • Industrial Production Methods: : In an industrial setting, the synthesis can be scaled up by employing batch reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled. The purity of the final product can be ensured through methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound may undergo oxidation reactions with common oxidizing agents like potassium permanganate or chromium trioxide, leading to modifications in the chromone and benzoate moieties.

  • Reduction: : Reductive conditions, such as the presence of sodium borohydride, can affect the ester and carbonyl groups within the molecule, potentially forming alcohol derivatives.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are plausible, especially on the benzoate ring, where substituents can be introduced using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, acidic conditions.

  • Reduction: : Sodium borohydride, mild temperature.

  • Substitution: : Halogens, organometallic reagents, and appropriate solvents like dichloromethane.

Major Products Formed

  • Oxidation: : Carboxylic acid derivatives.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Various substituted benzoate derivatives, depending on the substituent added.

Scientific Research Applications

Chemistry

The compound is used as a starting material or intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.

Biology

Its chromone core is of interest due to its presence in many bioactive molecules, making this compound a candidate for studies on biological activity and therapeutic potential.

Medicine

Research is ongoing into its potential role as an anti-inflammatory or anticancer agent, given the bioactivity of related chromone derivatives.

Industry

In industry, such compounds can be precursors to materials with specific desirable properties, like UV absorbers in polymers.

Comparison with Similar Compounds

Similar Compounds

  • Flavones and Isoflavones: : These compounds share a similar chromone backbone and exhibit comparable bioactivities.

  • Benzoate Esters: : Compounds like methyl 4-hydroxybenzoate have analogous ester functionalities but lack the chromone component.

Uniqueness

What sets methyl 4-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate apart is its combined structural features of chromone and benzoate, offering a unique dual functionality that can be exploited in various applications from chemical synthesis to biological research.

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Properties

IUPAC Name

methyl 4-[[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxochromen-7-yl]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O7/c1-13-17-9-10-19(29-12-15-5-7-16(8-6-15)22(25)28-4)14(2)21(17)30-23(26)18(13)11-20(24)27-3/h5-10H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZXZCPEYWQJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C(=O)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
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methyl 4-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
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methyl 4-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
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methyl 4-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
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methyl 4-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
Reactant of Route 6
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methyl 4-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate

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